(alpha,alpha-Dimethylbenzyl)trimethylammonium chloride (alpha,alpha-Dimethylbenzyl)trimethylammonium chloride
Brand Name: Vulcanchem
CAS No.: 93841-15-7
VCID: VC17001398
InChI: InChI=1S/C12H20N.ClH/c1-12(2,13(3,4)5)11-9-7-6-8-10-11;/h6-10H,1-5H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C12H20ClN
Molecular Weight: 213.75 g/mol

(alpha,alpha-Dimethylbenzyl)trimethylammonium chloride

CAS No.: 93841-15-7

Cat. No.: VC17001398

Molecular Formula: C12H20ClN

Molecular Weight: 213.75 g/mol

* For research use only. Not for human or veterinary use.

(alpha,alpha-Dimethylbenzyl)trimethylammonium chloride - 93841-15-7

Specification

CAS No. 93841-15-7
Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
IUPAC Name trimethyl(2-phenylpropan-2-yl)azanium;chloride
Standard InChI InChI=1S/C12H20N.ClH/c1-12(2,13(3,4)5)11-9-7-6-8-10-11;/h6-10H,1-5H3;1H/q+1;/p-1
Standard InChI Key YYULYJNXBJNIDI-UHFFFAOYSA-M
Canonical SMILES CC(C)(C1=CC=CC=C1)[N+](C)(C)C.[Cl-]

Introduction

Chemical Identity and Structural Features

The molecular formula of (alpha,alpha-dimethylbenzyl)trimethylammonium chloride is C₁₂H₁₈NCl, with a molecular weight of 211.73 g/mol. Its structure consists of a benzyl group (C₆H₅CH₂–) modified by two methyl groups (–CH₃) at the alpha carbon, attached to a trimethylammonium cation (N⁺(CH₃)₃) and a chloride counterion. This configuration confers both lipophilic (aromatic and alkyl groups) and hydrophilic (quaternary ammonium) properties, enabling surfactant behavior .

Structural Analogues

Comparative analysis with well-characterized QACs reveals key similarities:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Benzyltrimethylammonium chlorideC₁₀H₁₆NCl185.69Benzyl + trimethylammonium
Benzyldimethyltetradecylammonium chloride (BAC14)C₂₃H₄₂NCl376.04Benzyl + dimethyl + tetradecyl chain
(alpha,alpha-Dimethylbenzyl)trimethylammonium chlorideC₁₂H₁₈NCl211.73Benzyl with alpha-dimethyl + trimethylammonium

Table 1: Structural comparison with related QACs .

Synthesis and Production

Precursor Pathways

The synthesis of (alpha,alpha-dimethylbenzyl)trimethylammonium chloride likely involves quaternization of alpha,alpha-dimethylbenzyl chloride with trimethylamine. This mirrors methods for analogous QACs, such as benzyltrimethylammonium chloride, where benzyl chloride reacts with trimethylamine in a polar solvent .

Key Intermediate: Alpha,alpha-Dimethylbenzyl Chloride

Alpha,alpha-dimethylbenzyl chloride (CAS 934-53-2) serves as a critical precursor. Its synthesis typically involves hydrochlorination of alpha,alpha-dimethylbenzyl alcohol, which is produced via catalytic oxidation of cumene (isopropylbenzene) or alkylation of benzene with propylene . For example, Ti-HMS or Ti-MCM-41 catalysts enable efficient epoxidation of alkenes to form peroxides, which are subsequently reduced to alcohols .

Quaternization Reaction

The reaction of alpha,alpha-dimethylbenzyl chloride with trimethylamine proceeds as follows:
C6H5C(CH3)2Cl+N(CH3)3C6H5C(CH3)2N+(CH3)3Cl\text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{Cl} + \text{N(CH}_3\text{)}_3 \rightarrow \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{N}^+\text{(CH}_3\text{)}_3 \cdot \text{Cl}^-
This exothermic reaction requires controlled conditions (0–50°C, inert atmosphere) to prevent side reactions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected to be highly soluble in polar solvents (water, ethanol) due to ionic character, with limited solubility in nonpolar solvents .

  • Stability: Quaternary ammonium compounds generally degrade under strong acidic or alkaline conditions, releasing trimethylamine and benzyl derivatives .

Surface Activity

The compound’s critical micelle concentration (CMC) is theorized to be lower than benzyltrimethylammonium chloride due to enhanced lipophilicity from the alpha-dimethyl group. This property would enhance its efficacy as a surfactant or antimicrobial agent .

Applications and Industrial Relevance

Antimicrobial Use

While direct studies on (alpha,alpha-dimethylbenzyl)trimethylammonium chloride are lacking, structurally similar QACs like benzyldimethyltetradecylammonium chloride (BAC14) exhibit broad-spectrum antimicrobial activity. BAC14 disrupts microbial membranes via electrostatic interactions with phospholipids, suggesting analogous mechanisms for the target compound .

Catalysis and Organic Synthesis

Quaternary ammonium salts often serve as phase-transfer catalysts. For example, benzyltrimethylammonium chloride accelerates nucleophilic substitutions in biphasic systems . The bulkier alpha-dimethylbenzyl group in the target compound may sterically hinder certain reactions, altering catalytic efficiency.

Toxicological Profile

Acute Toxicity

Benzyltrimethylammonium chloride (CAS 56-93-9) causes dose-dependent neurotoxicity in rodents, including tremors and respiratory distress at 50–100 mg/kg . The alpha-dimethyl substitution may alter bioavailability, though no specific data exist for the target compound.

Environmental Impact

QACs like didecyldimethylammonium bromide persist in wastewater and bioaccumulate in aquatic organisms . The target compound’s environmental fate remains unstudied but likely parallels these trends.

Analytical Methods

Chromatographic Analysis

Ultraperformance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is the gold standard for QAC detection. Key parameters for analogous compounds include:

ParameterValue
ColumnC18 (2.1 × 50 mm, 1.7 µm)
Mobile PhaseAcetonitrile/10 mM ammonium formate
Retention Time~3.05 minutes (for BAC14)
Quantifier Transitionm/z 332.2 → 240.2

Table 2: UPLC-MS/MS conditions for QAC analysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator